![molecular formula C22H19ClFN3O4 B2650779 2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 887224-17-1](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClFN3O4 and its molecular weight is 443.86. The purity is usually 95%.
BenchChem offers high-quality 2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their biological activities, particularly focusing on their affinity and selectivity for various receptors or enzymes in neurodegenerative disorders and cancer treatment. For instance, substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their potential as imaging agents for PBR expression in neurodegenerative disorders (C. Fookes et al., 2008). Similarly, novel pyrazolo[1,5-a]pyrimidines synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO) further support the relevance of such compounds in studying neuroinflammatory processes, potentially leading to applications in neuroimaging and therapy (Annelaure Damont et al., 2015).
Antimicrobial and Antitumor Activity
Research on derivatives of chemically related structures has also explored their antimicrobial and antitumor activities. For example, compounds synthesized from visnaginone and khellinone derivatives have been evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities. This highlights the potential of such compounds in developing new therapeutic agents for inflammation and pain management (A. Abu‐Hashem et al., 2020).
Kinase Inhibition and Cancer Research
Furthermore, studies on thiazolopyrimidine derivatives have investigated their Src kinase inhibitory and anticancer activities. Compounds like KX2-391, with structural resemblance, have been identified as highly selective Src substrate binding site inhibitors, emphasizing the role of chemical modifications in enhancing selectivity and efficacy for targeted cancer therapy (Asal Fallah-Tafti et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with 3-chloro-4-fluoroaniline, followed by acetylation of the resulting amine.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "3-chloro-4-fluoroaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 g, 3.6 mmol) and 3-chloro-4-fluoroaniline (0.6 g, 3.6 mmol) in dimethylformamide (10 mL) and add triethylamine (0.8 mL, 5.8 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into dichloromethane (50 mL) and extract with water (2 x 50 mL). Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a crude product.", "Step 3: Dissolve the crude product in dichloromethane (10 mL) and add acetic anhydride (0.5 mL, 5.3 mmol) and triethylamine (0.5 mL, 3.6 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (2 x 50 mL). Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in diethyl ether (10 mL) and add a solution of sodium bicarbonate (0.5 g, 6.0 mmol) in water (5 mL). Stir the reaction mixture at room temperature for 1 hour.", "Step 6: Separate the layers and wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry over sodium sulfate and concentrate under reduced pressure to obtain the final product as a white solid." ] } | |
CAS-Nummer |
887224-17-1 |
Produktname |
2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide |
Molekularformel |
C22H19ClFN3O4 |
Molekulargewicht |
443.86 |
IUPAC-Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H19ClFN3O4/c1-2-3-10-26-21(29)20-19(14-6-4-5-7-17(14)31-20)27(22(26)30)12-18(28)25-13-8-9-16(24)15(23)11-13/h4-9,11H,2-3,10,12H2,1H3,(H,25,28) |
InChI-Schlüssel |
MHSLXTKNSSCZCR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



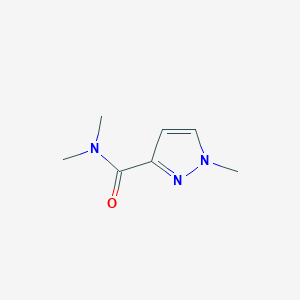
![2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650699.png)
![N-((6-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2650700.png)
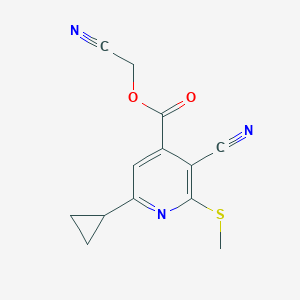

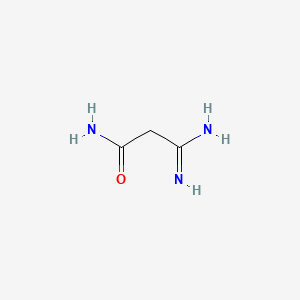

![methyl 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2650709.png)
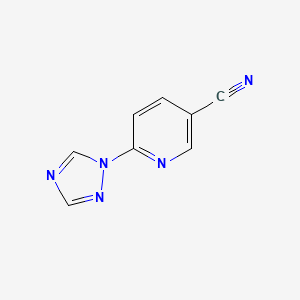
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2650715.png)
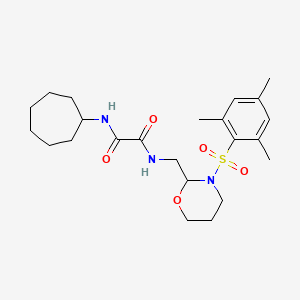
![2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B2650717.png)
![4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carbaldehyde](/img/structure/B2650718.png)